
1-(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone is a chemical compound that is widely used in scientific research applications. It is a potent and selective inhibitor of protein kinase C (PKC), which is an important signaling molecule involved in various cellular processes. This compound has gained significant attention due to its potential therapeutic applications in the treatment of various diseases, including cancer, diabetes, and neurological disorders.
Applications De Recherche Scientifique
Microwave-Assisted Synthesis and Antibacterial Activity
Research has shown that related compounds, synthesized through microwave-assisted methods involving the condensation of ethanone derivatives with aryl aldehydes and subsequent cyclization, exhibit notable antibacterial activity. Such methods provide efficient pathways for producing compounds with potential applications in combating bacterial infections (Merugu, Ramesh, & Sreenivasulu, 2010).
Anticancer Agent Development
Compounds structurally related to the given chemical have been synthesized and evaluated for their cytotoxicity against various human cancer cell lines, including HeLa, NCI-H460, and PC-3. Some of these compounds have shown promising results, suggesting potential applications as anticancer agents (Alam, Alam, Panda, & Rahisuddin, 2018).
Synthesis and Properties of Heterocyclic Derivatives
Another study focused on the synthesis of novel heterocyclic derivatives containing a thieno[2,3-d]pyrimidine-based chromophore. These compounds were characterized for their structural properties and applied to polyester fibers, demonstrating diverse coloration potential and suggesting applications in materials science (Ho & Yao, 2013).
Novel Synthetic Routes and Antiviral Activity
Research on the synthesis of novel heterocyclic compounds, including those incorporating pyrimidine and thiazolidinone structures, has revealed potential antiviral properties. The structural elucidation of these compounds, supported by spectral data, lays the groundwork for further exploration of their pharmacological applications (Attaby, Elghandour, Ali, & Ibrahem, 2006).
Eco-Friendly Synthesis and Biological Activities
A study described an eco-friendly approach to synthesizing trifluoromethyl-substituted N-(pyrimidin-2-yl)benzo[d]thiazol-2-amines, showcasing not only a sustainable method of production but also evaluating the antioxidant activity of these compounds. This highlights the potential of such compounds in oxidative stress-related therapeutic applications (Bonacorso, Calheiro, Rodrigues, Stefanello, Soares, Zanatta, & Martins, 2016).
Propriétés
IUPAC Name |
1-(3-pyrimidin-2-yloxypyrrolidin-1-yl)-2-[4-(trifluoromethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O2/c18-17(19,20)13-4-2-12(3-5-13)10-15(24)23-9-6-14(11-23)25-16-21-7-1-8-22-16/h1-5,7-8,14H,6,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQFUCADNLNADX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC=N2)C(=O)CC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
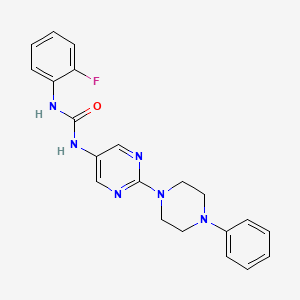

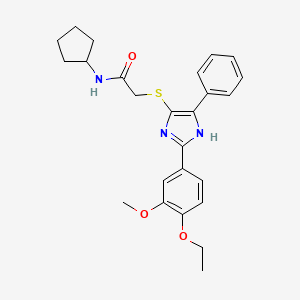


![6-(2-Fluorophenyl)-4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2802067.png)

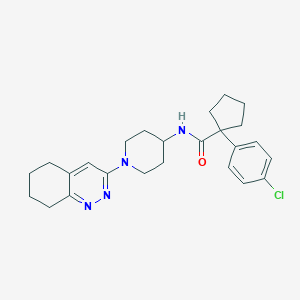
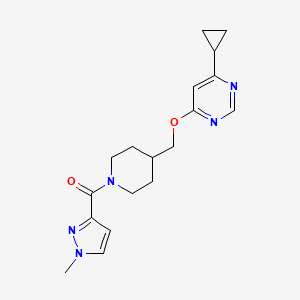
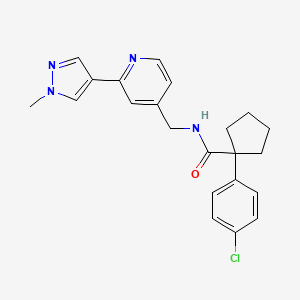
![N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2802078.png)
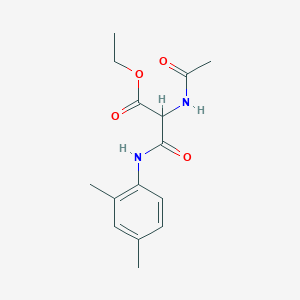
![4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzenesulfonyl fluoride](/img/structure/B2802080.png)
![N-phenyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B2802081.png)
